Lower LogP for Enhanced Hydrophilicity
The target compound exhibits a calculated LogP of 0.79, while the direct comparator 2,3-dihydrobenzofuran-5-carbaldehyde (lacking the 2-hydroxymethyl group) shows an experimental LogP of 2.02 [1]. This >1.2 log unit reduction reflects a shift from a moderately lipophilic to a substantially more hydrophilic profile, governed by the additional hydrogen-bond donor and polar surface area contribution of the hydroxymethyl substituent.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 0.79 (ALogPs consensus estimate, TPSA 46.5 Ų) |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-5-carbaldehyde (CAS 55745-70-5), experimental LogP = 2.02 (SIELC validated database) or 1.43–1.71 from alternative sources |
| Quantified Difference | ΔLogP ≥ 1.23 units lower for the target compound |
| Conditions | In silico prediction (ALogPs consensus) for target; experimentally validated data for comparator via SIELC HPLC-derived method and PubChem records |
Why This Matters
A >1 log unit difference in LogP significantly alters membrane permeability and aqueous solubility, meaning the target compound is better suited for early-stage hit-to-lead optimization requiring balanced hydrophilic–lipophilic properties without additional scaffold modification.
- [1] Sielc Inc. 2,3-Dihydrobenzofuran-5-carboxaldehyde (CAS 55745-70-5) HPLC Application Note and Physicochemical Data, 2018. View Source
